Ido-IN-12

Description

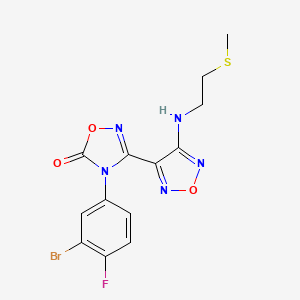

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromo-4-fluorophenyl)-3-[4-(2-methylsulfanylethylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN5O3S/c1-24-5-4-16-11-10(17-23-18-11)12-19-22-13(21)20(12)7-2-3-9(15)8(14)6-7/h2-3,6H,4-5H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHHWEREOQPCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ido-IN-12 and Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolism pathway, playing a significant role in immune suppression, particularly within the tumor microenvironment. Its inhibition is a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of Ido-IN-12, an inhibitor of IDO1, and its relationship with tryptophan metabolism. This document outlines the biochemical pathways, experimental methodologies for inhibitor evaluation, and available data on this compound and related compounds, offering a valuable resource for researchers in oncology and drug development.

Introduction: The Role of Tryptophan Metabolism in Immunity

Tryptophan, an essential amino acid, is metabolized through two primary pathways: the serotonin pathway and the kynurenine pathway. While the serotonin pathway is crucial for neurotransmitter production, the kynurenine pathway, which accounts for the majority of tryptophan degradation, plays a pivotal role in immune regulation.[1][2] The initial and rate-limiting step of the kynurenine pathway is catalyzed by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO).[3][4]

IDO1 is a heme-containing enzyme that oxidizes L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[2][3] This enzymatic activity has two major consequences for the immune system:

-

Tryptophan Depletion: The depletion of tryptophan in the local microenvironment can induce stress in immune cells, particularly T cells, leading to cell cycle arrest and anergy.[5]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites can act as signaling molecules, promoting the differentiation of regulatory T cells (Tregs) and suppressing the activity of effector T cells and natural killer (NK) cells.[3][5]

In the context of cancer, tumor cells can exploit the immunosuppressive effects of the IDO1 pathway to evade immune surveillance.[5][6] Overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment is associated with a poor prognosis in various cancers.[7] Consequently, the development of IDO1 inhibitors has emerged as a key strategy in cancer immunotherapy.[8]

This compound: An Indoleamine 2,3-Dioxygenase Inhibitor

This compound is identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO).[1][2][5][6][7] Information regarding this compound is primarily derived from patent literature, specifically WO 2017181849 A1.[1][2][5][6][7] While detailed public data on this compound is limited, this guide synthesizes the available information and provides a framework for its scientific evaluation.

Quantitative Data

Table 1: In Vitro Activity of Representative IDO1 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |

| Epacadostat | IDO1 | Enzymatic | 71.8 | - | [6] |

| Navoximod | IDO1 | Cellular | 1.1 | HEK293 | [2] |

| This compound | IDO | Not Specified | Data Not Available | Not Specified | [1][5] |

Table 2: Preclinical Pharmacokinetic Parameters of Representative IDO1 Inhibitors in Mice

| Compound | Dosing Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |

| Indoximod | Oral | ~12,000 (at 2000 mg BID) | 2.9 | 10.5 | Good | Phase I Clinical Trial Data |

| Navoximod | Oral | Dose-proportional | ~1 | ~11 | Moderate | Phase I Clinical Trial Data |

| This compound | Not Specified | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Signaling Pathways and Experimental Workflows

Tryptophan Metabolism via the Kynurenine Pathway

The following diagram illustrates the enzymatic conversion of tryptophan to kynurenine and downstream metabolites, highlighting the central role of IDO1.

Mechanism of Action of IDO1 Inhibitors

This compound, as an IDO1 inhibitor, is presumed to block the catalytic activity of the IDO1 enzyme, thereby preventing the conversion of tryptophan to N-formylkynurenine. This action is expected to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites.

Experimental Workflow for Evaluating IDO1 Inhibitors

A typical workflow for the preclinical evaluation of an IDO1 inhibitor like this compound involves a series of in vitro and in vivo assays.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize IDO1 inhibitors. Specific conditions for this compound would be detailed in its primary documentation.

IDO1 Enzymatic Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

-

Principle: Recombinant human IDO1 is incubated with the substrate L-tryptophan in the presence of co-factors. The production of N-formylkynurenine is measured, often after conversion to kynurenine.

-

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Methylene blue (co-factor)

-

Ascorbic acid (co-factor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA) for reaction termination

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde) for colorimetric detection of kynurenine

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the IDO1 enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 60°C to hydrolyze N-formylkynurenine to kynurenine.

-

Add Ehrlich's reagent and measure the absorbance at 490 nm.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression.

-

Cellular IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and off-target effects.

-

Principle: A human cell line that expresses IDO1 (e.g., HeLa or SK-OV-3 cells) is stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with the test compound, and the amount of kynurenine secreted into the culture medium is quantified.

-

Materials:

-

Human cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

Recombinant human IFN-γ

-

Test compound (e.g., this compound)

-

TCA

-

Ehrlich's reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with IFN-γ to induce IDO1 expression and incubate for 24-48 hours.

-

Add the test compound at various concentrations to the cells and incubate for a further 24-48 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 490 nm.

-

Calculate the percent inhibition of kynurenine production and determine the cellular IC50 value.

-

Conclusion

This compound represents a potential therapeutic agent targeting the immunosuppressive IDO1 pathway. While specific public data on this compound remains limited, the established methodologies for evaluating IDO1 inhibitors provide a clear path for its preclinical and clinical development. The information and protocols outlined in this guide serve as a comprehensive resource for researchers aiming to further investigate this compound and other modulators of tryptophan metabolism in the pursuit of novel cancer immunotherapies. Further investigation into the patent literature for this compound is essential for obtaining the precise quantitative data required for advanced research and development.

References

Unveiling the Biological intricacies of IDO1 Inhibition by Ido-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, playing a pivotal role in tumor immune evasion. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive microenvironment that hampers the function of effector T cells and promotes the activity of regulatory T cells. Consequently, the development of small molecule inhibitors targeting IDO1 has become a promising avenue in cancer immunotherapy. This technical guide provides an in-depth overview of the biological function and mechanism of action of Ido-IN-12, a novel inhibitor of IDO1.

Core Concepts: The IDO1 Pathway and its Role in Immunosuppression

The overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to two key immunosuppressive events:

-

Tryptophan Depletion: The depletion of local tryptophan concentrations activates the GCN2 kinase stress response in T cells, leading to cell cycle arrest and anergy.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a ligand for the aryl hydrocarbon receptor (AhR), a transcription factor that promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs).

The net effect of IDO1 activity is the suppression of anti-tumor immunity, allowing cancer cells to escape immune surveillance and proliferate.

This compound: A Novel IDO1 Inhibitor

This compound, with the chemical formula C13H11BrFN5O3S, is a potent and selective inhibitor of the IDO1 enzyme. This guide will delve into the available data on its biological activity and the experimental methodologies used for its characterization.

Quantitative Data Summary

Due to the proprietary nature of this compound, detailed quantitative data from peer-reviewed publications is limited. The primary source of information is patent literature, specifically patent WO 2017181849 A1. The following table summarizes the key quantitative parameters for this compound based on available information.

| Parameter | Value | Source |

| Chemical Formula | C13H11BrFN5O3S | Patent WO 2017181849 A1 |

| Molecular Weight | 416.23 g/mol | Patent WO 2017181849 A1 |

| CAS Number | 1888341-29-4 | Vendor Information |

| IDO1 Inhibition (IC50) | Data not publicly available | - |

| Cellular Activity | Data not publicly available | - |

| In Vivo Efficacy | Data not publicly available | - |

Note: The absence of publicly available IC50 values and other quantitative data in peer-reviewed literature is a significant limitation. The information is likely contained within the patent documents, which are not fully accessible through standard search engines.

Experimental Protocols

IDO1 Enzyme Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on the IDO1 enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against recombinant human IDO1.

General Protocol:

-

Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and the test compound (this compound).

-

Procedure:

-

The reaction is initiated by adding the IDO1 enzyme to a reaction mixture containing L-tryptophan and other co-factors in the presence of varying concentrations of this compound.

-

The reaction is incubated at 37°C for a specified time.

-

The reaction is stopped, and the amount of kynurenine produced is measured.

-

-

Detection: Kynurenine concentration is typically determined by spectrophotometry after a colorimetric reaction with p-dimethylaminobenzaldehyde (Ehrlich's reagent), which forms a yellow product with an absorbance maximum at 480 nm. Alternatively, HPLC or LC-MS methods can be used for more precise quantification.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for IDO1 Inhibition

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and intracellular efficacy.

Objective: To determine the cellular IC50 of this compound in a cell line that expresses IDO1.

General Protocol:

-

Cell Line: A human cell line known to express IDO1 upon stimulation, such as the HeLa cervical cancer cell line or SK-OV-3 ovarian cancer cell line, is commonly used.

-

Procedure:

-

Cells are seeded in 96-well plates and stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.

-

The stimulated cells are then treated with varying concentrations of this compound.

-

After an incubation period, the cell culture supernatant is collected.

-

-

Detection: The concentration of kynurenine in the supernatant is measured using the same methods described for the enzyme inhibition assay.

-

Data Analysis: The cellular IC50 is calculated by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of an IDO1 inhibitor.

Objective: To assess the ability of this compound to inhibit tumor growth in a preclinical cancer model.

General Protocol:

-

Animal Model: Syngeneic mouse tumor models, such as the B16F10 melanoma model or the CT26 colon carcinoma model, are frequently used. These models have a competent immune system, which is essential for evaluating immunotherapies.

-

Procedure:

-

Tumor cells are implanted into the mice.

-

Once the tumors are established, the mice are treated with this compound, a vehicle control, and potentially a positive control (another known IDO1 inhibitor).

-

Tumor growth is monitored over time by measuring tumor volume.

-

-

Pharmacodynamic Analysis: Blood and tumor tissue samples can be collected to measure the levels of tryptophan and kynurenine to confirm target engagement.

-

Immunophenotyping: Tumors and draining lymph nodes can be analyzed by flow cytometry to assess changes in immune cell populations, such as an increase in CD8+ effector T cells and a decrease in Tregs.

Signaling Pathways and Experimental Workflows

IDO1-Mediated Immunosuppression and its Reversal by this compound

The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment and how its inhibition by this compound can restore anti-tumor immunity.

Caption: IDO1 pathway inhibition by this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of an IDO1 inhibitor like this compound.

Caption: Preclinical workflow for this compound evaluation.

Conclusion

This compound represents a promising therapeutic agent for cancer immunotherapy through its targeted inhibition of the IDO1 enzyme. While publicly available data is currently limited, the established methodologies for characterizing IDO1 inhibitors provide a clear framework for its continued development. Further disclosure of data from preclinical and clinical studies will be crucial to fully elucidate the therapeutic potential of this compound in oncology. This guide serves as a foundational resource for researchers and drug development professionals interested in the evolving landscape of IDO1-targeted cancer therapies.

The Impact of Ido-IN-1 on the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Ido-IN-12" is not available in the public domain. This guide focuses on "Ido-IN-1," a known indoleamine 2,3-dioxygenase (IDO1) inhibitor, which is presumed to be the intended subject of inquiry. Due to the limited availability of comprehensive preclinical and clinical data for Ido-IN-1, this document will also incorporate representative data and methodologies from other well-characterized IDO1 inhibitors to provide a thorough technical overview.

Introduction to the Kynurenine Pathway and IDO1 Inhibition

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1] The initial and rate-limiting step of this pathway is catalyzed by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 converts tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[3]

In the context of oncology, the upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion.[4][5] By depleting tryptophan and increasing the concentration of kynurenine and its downstream metabolites, tumors can suppress the activity of effector T-cells and promote an immunosuppressive environment.[4][5]

IDO1 inhibitors, such as Ido-IN-1, are a class of therapeutic agents designed to block the enzymatic activity of IDO1.[4] By inhibiting this enzyme, these compounds aim to restore local tryptophan levels and reduce the accumulation of immunosuppressive kynurenine, thereby reactivating the anti-tumor immune response.[5]

Ido-IN-1: A Potent IDO1 Inhibitor

Ido-IN-1 is a potent inhibitor of the IDO1 enzyme. While comprehensive in vivo and clinical data for Ido-IN-1 are not widely published, in vitro data demonstrates its significant inhibitory activity.

| Compound | Chemical Formula | Molecular Weight | IC50 (Biochemical) | IC50 (HeLa cell-based) |

| Ido-IN-1 | C9H7BrFN5O2 | 316.09 g/mol | 59 nM | 12 nM |

Table 1: Chemical and In Vitro Potency Data for Ido-IN-1.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the kynurenine pathway and a typical experimental workflow for evaluating IDO1 inhibitors.

Quantitative Data on the Effect of IDO1 Inhibition

While specific in vivo data for Ido-IN-1 is limited, studies on other potent IDO1 inhibitors, such as Epacadostat, provide valuable insights into the expected pharmacodynamic effects.

| Study Type | Model | Treatment | Change in Kynurenine | Change in Tryptophan | Reference |

| Preclinical | CT26 tumor-bearing mice | Epacadostat (100mg/Kg) | ↓ 57% (Plasma) | Not reported | [6] |

| Preclinical | CT26 tumor-bearing mice | Epacadostat | ↓ 78-87% (Tumor, Plasma, Lymph Nodes) | Not reported | [1] |

| Preclinical | B16F10-mIDO1 syngeneic mouse model | NTRC 3883-0 | ↓ (effective counteraction of IDO1-induced modulation) | ↑ (effective counteraction of IDO1-induced modulation) | [7] |

Table 2: Representative In Vivo Pharmacodynamic Effects of IDO1 Inhibitors on Kynurenine and Tryptophan Levels.

Experimental Protocols

Biochemical IDO1 Inhibition Assay

This protocol outlines a typical enzymatic assay to determine the in vitro potency of an IDO1 inhibitor.[6][8][9]

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test inhibitor (e.g., Ido-IN-1) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

Add serial dilutions of the test inhibitor to the wells of the microplate.

-

Initiate the enzymatic reaction by adding L-Tryptophan to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

-

Measure the absorbance of the product, N-formylkynurenine, at approximately 321 nm using a spectrophotometer.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based IDO1 Inhibition Assay

This protocol describes a common method to assess the activity of an IDO1 inhibitor in a cellular context.[10][11]

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells)[8][10]

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

Test inhibitor (e.g., Ido-IN-1)

-

96-well cell culture plate

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent) or LC-MS/MS analysis

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.[10]

-

Add serial dilutions of the test inhibitor to the cells and incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant. This can be done colorimetrically using Ehrlich's reagent (which reacts with kynurenine to produce a colored product) or more accurately by LC-MS/MS.[11]

-

Determine the IC50 value by analyzing the dose-response curve.

In Vivo Murine Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy and pharmacodynamics of an IDO1 inhibitor.[7][12]

Materials:

-

Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

-

Murine tumor cell line that expresses IDO1 (e.g., CT26 colon carcinoma or B16F10 melanoma)[7]

-

Test inhibitor formulated for in vivo administration (e.g., oral gavage)

-

Calipers for tumor measurement

-

Equipment for blood and tissue collection

Procedure:

-

Implant the tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the test inhibitor according to the desired dosing schedule.

-

Measure tumor volume regularly using calipers.

-

At specified time points, collect blood (for plasma) and tumor tissue samples for pharmacodynamic analysis.

-

Analyze the concentrations of tryptophan and kynurenine in the plasma and tumor homogenates using LC-MS/MS.

-

Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.

Quantification of Tryptophan and Kynurenine by LC-MS/MS

This is a highly sensitive and specific method for the simultaneous quantification of tryptophan and kynurenine in biological matrices.[13][14][15]

Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

Reversed-phase C18 column

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

Precipitate proteins by adding a solution such as trifluoroacetic acid or acetonitrile.[13]

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Analysis:

-

Separate tryptophan and kynurenine using a gradient elution on the C18 column.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, using stable isotope-labeled internal standards for accurate quantification.

Conclusion

Ido-IN-1 is a potent inhibitor of the IDO1 enzyme, a critical regulator of immune tolerance in the tumor microenvironment. While specific preclinical and clinical data for Ido-IN-1 are not extensively available, the established methodologies for characterizing IDO1 inhibitors provide a clear roadmap for its further development. The protocols and representative data presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working to advance IDO1-targeted cancer immunotherapies. The continued investigation of potent IDO1 inhibitors like Ido-IN-1 holds promise for overcoming immune resistance and improving patient outcomes in oncology.

References

- 1. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are IDO1 modulators and how do they work? [synapse.patsnap.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. researchgate.net [researchgate.net]

- 13. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IDO1 Inhibition in Autoimmune Disease Models: A Technical Guide Focused on Epacadostat (INCB024360)

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the role of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition in preclinical models of autoimmune diseases, with a specific focus on the potent and selective inhibitor, Epacadostat (also known as INCB024360). While the initial query concerned "Ido-IN-12," a research chemical with limited available data, this guide centers on the well-characterized compound Epacadostat to illustrate the therapeutic potential of targeting the IDO1 pathway in autoimmunity.

Introduction to IDO1 in Immune Regulation and Autoimmunity

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a critical regulator of immune responses. It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This metabolic activity has profound immunomodulatory consequences. By depleting local tryptophan concentrations and producing bioactive metabolites known as kynurenines, IDO1 can suppress T-cell proliferation and promote the generation of regulatory T cells (Tregs), thereby fostering an immunosuppressive microenvironment.

While the role of IDO1 in cancer immune evasion is extensively studied, its involvement in autoimmune diseases is multifaceted and context-dependent.[1][2] Dysregulated IDO1 activity has been observed in various autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.[3][4] Depending on the specific disease model and the timing of intervention, both pro- and anti-inflammatory roles for IDO1 have been described, making it a complex but compelling target for therapeutic intervention.[5]

Epacadostat (INCB024360): A Potent and Selective IDO1 Inhibitor

Epacadostat (INCB024360) is an orally bioavailable, potent, and highly selective inhibitor of the IDO1 enzyme.[6][7] It has been extensively evaluated in clinical trials for oncology.[1][8][9] Its high selectivity for IDO1 over other tryptophan-catabolizing enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO) minimizes off-target effects.[6]

Chemical and Pharmacological Properties of Epacadostat:

| Property | Value | Reference |

| IC50 (HeLa cells) | 7.4 nM | [6] |

| IC50 (IFN-γ induced whole blood) | 125 nM | [6] |

| Selectivity | >1,000-fold over IDO2 and TDO | [6] |

Signaling Pathways and Mechanism of Action

The immunomodulatory effects of IDO1 are primarily mediated through two interconnected mechanisms: tryptophan depletion and the generation of kynurenine pathway metabolites. Epacadostat, by inhibiting IDO1, counteracts these effects.

The diagram above illustrates how Interferon-gamma (IFN-γ) upregulates IDO1 expression in antigen-presenting cells (APCs). IDO1 then catabolizes tryptophan into kynurenine. This depletion of tryptophan activates the GCN2 kinase pathway and inhibits the mTOR pathway in T cells, leading to effector T cell anergy or apoptosis. Kynurenine can also act as a ligand for the Aryl Hydrocarbon Receptor (AHR), promoting the differentiation of regulatory T cells (Tregs). Epacadostat blocks the catalytic activity of IDO1, thereby preventing tryptophan depletion and kynurenine production, which in turn restores effector T cell function.

Preclinical Evidence in Autoimmune Disease Models

While the majority of in vivo studies with Epacadostat have been conducted in oncology, evidence is emerging for its potential in autoimmune disease models.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. A study investigating the effect of INCB024360 in a mouse EAE model induced by MOG35-55 peptide immunization demonstrated a significant amelioration of disease severity.[5]

Table 1: Effect of INCB024360 on Clinical Signs in EAE Mice [5]

| Treatment Group | Mean Clinical Score (Day 25) | Area Under the Curve (AUC) | Body Weight Change (Day 25) |

| Vehicle/EAE | 4.0 | ~100 | Significant loss |

| INCB024360/EAE | ~1.8 | Significantly reduced vs. Vehicle/EAE | Attenuated loss |

*Data are expressed as mean ± S.E.M. (n=6). p < 0.05 when compared to vehicle/naive and #p < 0.05 when compared to Vehicle/EAE.

These findings suggest that IDO1 inhibition can mitigate the clinical progression of EAE. The study reported that mice treated with the IDO inhibitor displayed a significantly lower mean clinical score, with the majority of animals exhibiting only paresis of the hind limbs or loss of tail tone, in contrast to the tetraplegia observed in the vehicle-treated group at day 25.[5]

Lupus-Like Disease

In the B6.Nba2 mouse model of lupus, which is characterized by the production of anti-nuclear autoantibodies, elevated levels of IDO1 protein and enzymatic activity were observed.[3] However, in this specific model, neither genetic ablation of IDO1 nor pharmacological inhibition significantly altered serum autoantibody levels or splenic immune cell activation. Interestingly, pharmacological inhibition did lead to a reduction in complement factor C'3 fixation in the kidney glomeruli, suggesting a potential therapeutic benefit for lupus nephritis.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the induction of EAE and the oral administration of an IDO1 inhibitor.

Induction of Chronic EAE in C57BL/6 Mice

This protocol is adapted from established methods for inducing EAE, a model for multiple sclerosis.[2][10][11][12]

Materials:

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

C57BL/6 mice (female, 8-12 weeks old)

Procedure:

-

Immunization (Day 0):

-

Prepare an emulsion of MOG35-55 in CFA.

-

Subcutaneously inject 100-200 µL of the emulsion at two sites on the flank of each mouse.

-

Administer 100-200 ng of PTX intraperitoneally (i.p.).

-

-

PTX Boost (Day 2):

-

Administer a second dose of 100-200 ng of PTX i.p.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Use a standardized scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: tetraplegia; 5: moribund).

-

Oral Administration of Epacadostat (INCB024360) in Mice

This protocol provides a general guideline for the oral gavage of Epacadostat in a mouse model.

Materials:

-

Epacadostat (INCB024360)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a homogenous suspension of Epacadostat in the chosen vehicle at the desired concentration. The dosage used in the EAE study was not explicitly stated in the available abstract, but preclinical oncology studies have used doses around 100 mg/kg.[7]

-

-

Administration:

-

Administer the Epacadostat suspension or vehicle control to the mice via oral gavage once or twice daily. The treatment can be initiated either prophylactically (at the time of disease induction) or therapeutically (after the onset of clinical signs).

-

-

Monitoring:

-

Continue to monitor the mice for clinical scores, body weight, and other relevant parameters throughout the study period.

-

Experimental Workflow and Logical Relationships

The following diagram outlines a typical experimental workflow for evaluating an IDO1 inhibitor in a preclinical autoimmune disease model.

This workflow begins with the induction of the chosen autoimmune disease model. Animals are then randomized into treatment and control groups. Following treatment administration, regular monitoring of disease progression is conducted. At the study's endpoint, tissues are collected for detailed analysis, including histopathology to assess tissue damage and inflammation, cytokine profiling to measure the levels of pro- and anti-inflammatory mediators, and immune cell phenotyping to characterize the composition and activation state of immune cell populations.

Conclusion and Future Directions

The inhibition of IDO1, exemplified by the potent and selective inhibitor Epacadostat, represents a promising therapeutic strategy for autoimmune diseases. Preclinical data, particularly in the EAE model, demonstrate the potential of this approach to ameliorate disease severity. However, the role of IDO1 in autoimmunity is complex, as highlighted by the findings in a lupus model, suggesting that the therapeutic benefit may be disease- and context-specific.

Future research should focus on:

-

Evaluating IDO1 inhibitors like Epacadostat in a broader range of autoimmune disease models, including collagen-induced arthritis and different models of lupus.

-

Elucidating the precise molecular and cellular mechanisms by which IDO1 inhibition modulates autoimmune responses in different tissues.

-

Investigating the potential of combination therapies, where IDO1 inhibitors are used in conjunction with other immunomodulatory agents.

A deeper understanding of the nuanced role of the IDO1 pathway in different autoimmune settings will be crucial for the successful clinical translation of this therapeutic approach.

References

- 1. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Limited Effect of Indolamine 2,3-Dioxygenase Expression and Enzymatic Activity on Lupus-Like Disease in B6.Nba2 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine 2,3-dioxygenase activity is increased in patients with systemic lupus erythematosus and predicts disease activation in the sunny season - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 10. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental Autoimmune Encephalomyelitis in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Ido-IN-12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Ido-IN-12 is identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune tolerance mechanisms, particularly in the context of cancer.[1][2][3][4][5][6] The compound is referenced in patent WO 2017181849 A1.[1][3][4][5][6] While detailed preclinical data from peer-reviewed publications are limited, this guide synthesizes the available information and outlines the typical experimental framework for evaluating such an inhibitor.

Core Concepts and Mechanism of Action

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[7] In the tumor microenvironment, the upregulation of IDO by cancer cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has two primary immunosuppressive effects:

-

Tryptophan Depletion: Deprivation of this essential amino acid arrests the proliferation of effector T cells.

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites actively induce the apoptosis of effector T cells and promote the differentiation and activation of regulatory T cells (Tregs).[7]

By inhibiting IDO, this compound is presumed to block this immunosuppressive pathway, thereby restoring T-cell-mediated anti-tumor immunity.

Signaling Pathway

The targeted signaling pathway involves the modulation of the tumor microenvironment's metabolic and cellular composition. Inhibition of IDO by this compound is expected to reverse the immunosuppressive effects mediated by tryptophan catabolism.

Caption: Inhibition of the IDO1 pathway by this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC50, EC50, pharmacokinetic, and toxicology parameters, are not publicly available in the reviewed search results. This information is likely detailed within patent WO 2017181849 A1. For context, other IDO1 inhibitors have reported IC50 values in the nanomolar to low micromolar range.[4]

Table 1: Representative Data for IDO1 Inhibitors (Contextual)

| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Reference |

| Epacadostat | IDO1 | ~10 nM | ~75 nM | [5] |

| BMS-986205 | IDO1 | 1.1 nM (HEK293 cells) | N/A | [5] |

| PF-06840003 | hIDO-1 | 0.41 µM | 1.7 µM (THP1 cells) | [8] |

| IDO1-IN-11 | IDO1 | 0.6 nM | N/A | [4] |

| IDO-IN-15 | IDO1 | < 0.51 nM | N/A | [4] |

Note: This table is for illustrative purposes and does not contain data for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, the following are standard methodologies used to characterize IDO inhibitors.

1. IDO1 Enzymatic Assay

-

Objective: To determine the direct inhibitory activity of the compound on the recombinant IDO1 enzyme.

-

Methodology:

-

Recombinant human IDO1 is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of L-tryptophan and a reducing agent (e.g., ascorbic acid) in a suitable buffer.

-

The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine.

-

Kynurenine concentration is measured by absorbance at approximately 321 nm or by LC-MS.

-

The IC50 value is calculated from the dose-response curve.

-

2. Cell-Based IDO1 Activity Assay

-

Objective: To measure the inhibition of IDO1 activity in a cellular context.

-

Methodology:

-

Human cancer cells known to express IDO1 (e.g., HeLa, SK-OV-3) are plated.[4]

-

Cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.

-

Cells are then treated with various concentrations of this compound in the presence of L-tryptophan.

-

After incubation, the supernatant is collected, and the concentration of kynurenine is quantified using LC-MS/MS or a colorimetric assay.

-

The EC50 value is determined from the dose-response curve.

-

3. In Vivo Pharmacodynamic Assay

-

Objective: To assess the ability of this compound to inhibit IDO1 activity in a living organism.

-

Methodology:

-

A suitable animal model (e.g., mice bearing syngeneic tumors known to express IDO) is used.

-

Animals are treated with this compound at various doses and schedules.

-

Tumor and plasma samples are collected at specified time points.

-

The concentrations of tryptophan and kynurenine in the samples are measured by LC-MS/MS.

-

A reduction in the kynurenine/tryptophan ratio indicates target engagement.

-

4. In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other immunotherapies.

-

Methodology:

-

Syngeneic tumor models (e.g., MC38 colon adenocarcinoma) in immunocompetent mice are established.[2]

-

Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, combination).

-

Tumor growth is monitored over time.

-

At the end of the study, tumors and immune cell populations can be analyzed by flow cytometry or immunohistochemistry to assess changes in the tumor microenvironment.

-

Experimental Workflow Visualization

Caption: A typical preclinical evaluation workflow for an IDO inhibitor.

Conclusion

This compound is a designated inhibitor of indoleamine 2,3-dioxygenase, a clinically relevant target for cancer immunotherapy. While specific preclinical data remains largely proprietary within patent literature, the established methodologies for characterizing IDO inhibitors provide a clear roadmap for its evaluation. Further disclosure of data from the patent holder or subsequent academic publications will be necessary to fully elucidate the therapeutic potential of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. IDO | CymitQuimica [cymitquimica.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Indoleamine 2,3-dioxygenase 1 (IDO1) activity correlates with immune system abnormalities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PF-06840003 | Indoleamine 2,3-Dioxygenase (IDO) | IDO | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of IDO1 Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The protocols detail both enzymatic and cell-based assays to determine the potency and efficacy of test compounds.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing, monomeric enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3][4] By depleting tryptophan and generating immunomodulatory kynurenine metabolites, IDO1 plays a critical role in creating an immunosuppressive microenvironment, which allows tumors to evade the host immune system.[1][2][4] Consequently, the inhibition of IDO1 is a promising strategy in cancer immunotherapy. These protocols outline the necessary steps to assess the in vitro efficacy of potential IDO1 inhibitors.

Signaling Pathway of IDO1 in Cancer

IDO1 expression in cancer can be induced by various factors, including interferons (IFNs) and other pro-inflammatory cytokines. One pathway involves the loss of the Bin1 gene, which leads to elevated STAT1- and NF-κB-dependent expression of IDO1.[2] Another mechanism involves an autocrine loop with IL-6 and the aryl hydrocarbon receptor (AHR), which is activated by the IDO1 product kynurenine, leading to sustained IDO1 expression via STAT3.[2] This complex regulation makes IDO1 a critical node in tumor-induced immune tolerance.

Experimental Protocols

Recombinant Human IDO1 Enzyme Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Methylene Blue

-

Ascorbic Acid

-

Catalase

-

Potassium Phosphate Buffer (pH 6.5)

-

Test Compound (e.g., Ido-IN-12)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, and catalase.[5]

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (known IDO1 inhibitor, e.g., 1-methyl-L-tryptophan) and a negative control (vehicle, e.g., DMSO).

-

Add the recombinant IDO1 enzyme to all wells except for the blank.

-

To initiate the enzymatic reaction, add L-tryptophan to all wells.

-

The formation of N-formylkynurenine, the product of the reaction, can be continuously monitored by measuring the increase in absorbance at 321 nm at 37°C.[3]

-

Record the absorbance at regular intervals for 60 minutes.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the log concentration of the compound.

Cell-Based IDO1 Activity Assay

This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and off-target effects of the test compound. Human cancer cell lines, such as HeLa or SK-OV-3, which can be induced to express IDO1, are suitable for this assay.[5][6]

Materials:

-

HeLa or other suitable human cancer cell line

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

L-Tryptophan

-

Test Compound

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plate

-

Spectrophotometer or HPLC system

Procedure:

-

Cell Seeding: Seed the cells (e.g., 50,000 cells/well) in a 96-well plate and allow them to adhere overnight.[6]

-

IDO1 Induction: Treat the cells with IFN-γ to induce the expression of IDO1 and incubate for 48 hours.

-

Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Incubate for a predetermined time (e.g., 1-2 hours).

-

Tryptophan Addition: Add L-tryptophan to the medium to a final concentration of 100 µM and incubate for 4-24 hours.[7]

-

Kynurenine Measurement:

-

Spectrophotometric Method:

-

Collect the cell culture supernatant.

-

Add 30% TCA to the supernatant to precipitate proteins, and centrifuge.[7]

-

Transfer the resulting supernatant to a new 96-well plate.

-

Add an equal volume of Ehrlich's reagent and incubate for 10 minutes at room temperature.[7]

-

Measure the absorbance at 490 nm. The absorbance is proportional to the kynurenine concentration.

-

-

HPLC Method:

-

-

Data Analysis: Calculate the amount of kynurenine produced in each well. Determine the IC50 value of the test compound by plotting the percentage of inhibition of kynurenine production against the log concentration of the compound.

Data Presentation

The quantitative results from these assays should be summarized in a clear and structured format to allow for easy comparison of the potency of different compounds.

| Compound | Enzymatic IC50 (µM) | Cellular IC50 (µM) |

| This compound | Insert Value | Insert Value |

| Control 1 | Insert Value | Insert Value |

| Control 2 | Insert Value | Insert Value |

Table 1: Example of a data summary table for IDO1 inhibitor profiling. IC50 values represent the concentration of the compound required to inhibit 50% of the IDO1 activity.

Conclusion

The described in vitro assays provide a robust framework for the initial screening and characterization of novel IDO1 inhibitors. A thorough evaluation using both enzymatic and cell-based methods is crucial for advancing promising candidates into further preclinical and clinical development.

References

- 1. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]

- 3. mdpi.com [mdpi.com]

- 4. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Use of Ido-IN-12, a Dual IDO1/TDO2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ido-IN-12 is a potent and selective dual inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). These enzymes are critical regulators of tryptophan metabolism and play a significant role in tumor immune evasion. By catalyzing the conversion of tryptophan to kynurenine, IDO1 and TDO2 create an immunosuppressive tumor microenvironment. Dual inhibition of IDO1 and TDO2 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. These application notes provide a comprehensive overview of the in vivo application of this compound, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

IDO1 and TDO2 are the rate-limiting enzymes in the kynurenine pathway of tryptophan degradation. In the tumor microenvironment, the depletion of tryptophan and the accumulation of its metabolite, kynurenine, lead to the suppression of effector T cells and the promotion of regulatory T cells (Tregs), thereby allowing cancer cells to escape immune surveillance. This compound, by inhibiting both IDO1 and TDO2, aims to reverse this immunosuppressive state. The expected downstream effects of this compound administration include the restoration of tryptophan levels and a reduction in kynurenine, leading to enhanced T-cell proliferation and function, and ultimately, anti-tumor immunity.

The signaling cascade initiated by IDO1/TDO2 activity involves the activation of the Aryl Hydrocarbon Receptor (AhR) by kynurenine, which contributes to the generation of tolerogenic dendritic cells and Tregs.

Signaling Pathway

Caption: IDO1/TDO2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Animal Models

Syngeneic mouse models are commonly used to evaluate the efficacy of IDO1/TDO2 inhibitors. The choice of cell line should be based on the expression of IDO1 and/or TDO2. For example, the LLC (Lewis Lung Carcinoma) or B16F10 melanoma cell lines are often used. Humanized mouse models can also be employed to assess the effects on a human immune system.

Formulation of this compound for Oral Administration

As specific solubility data for this compound is not publicly available, a general protocol for formulating poorly water-soluble compounds for oral gavage in mice is provided. Optimization will be necessary.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

-

Mortar and pestle or homogenizer

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Determine the required concentration of this compound based on the desired dosage (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).

-

Weigh the appropriate amount of this compound powder.

-

If using a suspension, slowly add the vehicle to the powder while triturating with a mortar and pestle or homogenizing to create a fine, uniform suspension.

-

If using a solution, first dissolve the this compound in a small amount of DMSO, then add the other components of the vehicle.

-

Vortex the preparation thoroughly.

-

Use a sonicator to ensure a homogenous suspension/solution if necessary.

-

Prepare fresh daily before administration.

In Vivo Administration Protocol

Materials:

-

Formulated this compound

-

Appropriately sized gavage needles (e.g., 20-22 gauge, flexible tip)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Dosing Calculation:

-

Weigh each mouse to determine the precise volume of the this compound formulation to administer.

-

The recommended starting dose for dual IDO1/TDO2 inhibitors in mice is typically in the range of 50-200 mg/kg, administered once or twice daily. Based on studies with similar compounds like AT-0174, a dose of 120-170 mg/kg once daily can be a starting point.

-

-

Oral Gavage:

-

Gently restrain the mouse.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length and avoid stomach perforation.

-

Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume of the this compound formulation.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Treatment Schedule:

-

Administer this compound daily for a predetermined period, for example, 14-21 days, starting when tumors are palpable.

-

Experimental Workflow

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Data Presentation and Analysis

Quantitative Data Summary

| Parameter | Vehicle Control | This compound (low dose) | This compound (high dose) |

| Tumor Volume (mm³) | |||

| Tumor Weight (g) | |||

| Plasma Kynurenine (µM) | |||

| Plasma Tryptophan (µM) | |||

| Kynurenine/Tryptophan Ratio | |||

| % CD8+ T cells in Tumor | |||

| % Treg cells in Tumor |

Key Experiments and Methodologies

-

Tumor Growth Measurement: Tumor size should be measured every 2-3 days using calipers, and tumor volume calculated using the formula: (length x width²) / 2.

-

Metabolite Analysis: Plasma and tumor homogenates should be analyzed for tryptophan and kynurenine levels using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide a direct measure of the pharmacodynamic effect of this compound.

-

Immunophenotyping: Tumors and spleens should be harvested at the end of the study. Single-cell suspensions can be prepared and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD45) for analysis by flow cytometry. This will allow for the quantification of different immune cell populations.

-

Immunohistochemistry (IHC): Tumor tissues can be fixed, sectioned, and stained for immune cell markers to visualize the infiltration of immune cells into the tumor microenvironment.

Expected Outcomes

Treatment with an effective dose of this compound is expected to result in:

-

Significant inhibition of tumor growth compared to the vehicle control group.

-

A decrease in the kynurenine-to-tryptophan ratio in both plasma and the tumor microenvironment.

-

An increase in the infiltration of CD8+ effector T cells into the tumor.

-

A decrease in the proportion of immunosuppressive regulatory T cells (Tregs) within the tumor.

These outcomes will provide strong evidence for the in vivo efficacy of this compound as an immunotherapeutic agent. The detailed protocols and application notes provided herein offer a robust framework for researchers to investigate the therapeutic potential of this novel dual IDO1/TDO2 inhibitor.

Application Note: Assessing the Stability of Ido-IN-12 in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ido-IN-12 is an inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] The IDO1 pathway is a critical immune checkpoint that can be exploited by tumors to evade the immune system.[1][3] By inhibiting IDO1, compounds like this compound have the potential to enhance anti-tumor immune responses. For in vitro studies, understanding the stability of this compound in cell culture media is crucial for accurate interpretation of experimental results. This document provides a detailed protocol for assessing the stability of this compound in a typical cell culture environment.

Data Presentation

To systematically evaluate the stability of this compound, it is essential to collect and present the data in a clear and organized manner. The following table is a template for recording and comparing the stability of this compound under different conditions.

Table 1: Hypothetical Stability Data for this compound in Cell Culture Media

| Media Type | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Measured Concentration (µM) | Percent Remaining (%) |

| RPMI 1640 + 10% FBS | 37 | 0 | 10 | 10.1 | 100.0 |

| RPMI 1640 + 10% FBS | 37 | 2 | 10 | 9.8 | 97.0 |

| RPMI 1640 + 10% FBS | 37 | 6 | 10 | 9.2 | 91.1 |

| RPMI 1640 + 10% FBS | 37 | 12 | 10 | 8.5 | 84.2 |

| RPMI 1640 + 10% FBS | 37 | 24 | 10 | 7.1 | 70.3 |

| RPMI 1640 + 10% FBS | 37 | 48 | 10 | 5.2 | 51.5 |

| DMEM + 10% FBS | 37 | 0 | 10 | 9.9 | 100.0 |

| DMEM + 10% FBS | 37 | 2 | 10 | 9.7 | 98.0 |

| DMEM + 10% FBS | 37 | 6 | 10 | 9.0 | 90.9 |

| DMEM + 10% FBS | 37 | 12 | 10 | 8.2 | 82.8 |

| DMEM + 10% FBS | 37 | 24 | 10 | 6.8 | 68.7 |

| DMEM + 10% FBS | 37 | 48 | 10 | 4.9 | 49.5 |

Experimental Protocols

This section provides a detailed methodology for assessing the stability of this compound in cell culture media.

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time at 37°C.

Materials:

-

This compound

-

Cell culture medium (e.g., RPMI 1640, DMEM) with serum (e.g., 10% FBS) and supplements as required for the specific cell line

-

Sterile microcentrifuge tubes

-

Incubator (37°C, 5% CO2)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic acid (or other appropriate modifier for mobile phase)

Protocol:

-

Preparation of this compound Stock Solution:

-

Preparation of Spiked Cell Culture Media:

-

Warm the desired cell culture medium (e.g., RPMI 1640 + 10% FBS) to 37°C.

-

Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (typically ≤ 0.1%) to minimize solvent effects.

-

Gently mix the solution thoroughly.

-

-

Incubation and Sampling:

-

Aliquot the spiked media into sterile microcentrifuge tubes (e.g., 1 mL per tube).

-

Place the tubes in a 37°C incubator, mimicking cell culture conditions.

-

At designated time points (e.g., 0, 2, 6, 12, 24, and 48 hours), remove one tube for analysis. The T=0 sample should be processed immediately after preparation.

-

-

Sample Preparation for Analysis:

-

For each time point, precipitate proteins from the media sample by adding 2-3 volumes of cold acetonitrile.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for HPLC or LC-MS analysis.

-

-

Analytical Method (HPLC/LC-MS):

-

Develop a suitable reverse-phase HPLC or LC-MS method to quantify the concentration of this compound. This will involve optimizing the mobile phase composition, gradient, column, and detector settings.

-

Prepare a standard curve of this compound in the same cell culture medium (processed in the same manner as the samples) to accurately quantify the concentrations in the test samples.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point using the standard curve.

-

Determine the percentage of this compound remaining at each time point relative to the T=0 concentration.

-

Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

-

Calculate the half-life (t½) of this compound in the cell culture medium. For a first-order decay, this can be calculated from the decay rate constant.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams:

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow for assessing the stability of this compound.

The stability of this compound in cell culture media is a critical parameter that can influence the outcome and reproducibility of in vitro experiments. By following the detailed protocol outlined in this application note, researchers can effectively determine the stability profile of this compound in their specific cell culture system. This will enable the appropriate design of experiments, such as determining the frequency of media changes required to maintain a desired concentration of the inhibitor, and ensure the generation of reliable and accurate data in the investigation of IDO1-mediated biological processes.

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. glpbio.com [glpbio.com]

- 5. IDO-IN-13 | IDO | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

Application Notes and Protocols: Preparing Ido-IN-12 Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ido-IN-12 is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a critical regulator of immune responses and is implicated in the pathology of various diseases, including cancer, by promoting immune tolerance that allows tumors to evade the host's immune system. The enzyme catalyzes the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, leading to tryptophan depletion and the accumulation of immunosuppressive metabolites. This compound blocks this activity, making it a valuable tool for research in immuno-oncology and other fields where IDO1-mediated immunosuppression is a factor. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reliable experimental outcomes.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 416.23 g/mol | |

| CAS Number | 1888341-29-4 | |

| Formula | C₁₃H₁₁BrFN₅O₃S |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 50 mg/mL (approximately 120.13 mM) | To enhance solubility, warming the solution to 37°C and using an ultrasonic bath can be beneficial. |

Table 3: Example Preparation of this compound Stock Solutions in DMSO

| Desired Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO |

| 1 mM | 0.416 mg | 1 mL |

| 5 mM | 2.081 mg | 1 mL |

| 10 mM | 4.162 mg | 1 mL |

| 50 mM | 20.81 mg | 1 mL |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered with foil to protect from light)

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Water bath set to 37°C (optional)

Procedure:

-

Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh 20.81 mg.

-

Add DMSO: Add the appropriate volume of DMSO to the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolve the Compound:

-

Vortex the solution thoroughly for several minutes.

-

If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic bath.

-

Alternatively, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

-

-

Aliquot: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes. This minimizes the number of freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock

This protocol details the dilution of the high-concentration DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS) for experimental use.

Materials:

-

This compound DMSO stock solution (from Protocol 1)

-

Sterile aqueous medium (e.g., cell culture medium, PBS)

-

Sterile microcentrifuge tubes or pipette tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium using the formula:

-

C₁V₁ = C₂V₂

-

Where:

-

C₁ = Concentration of the stock solution (e.g., 50 mM)

-

V₁ = Volume of the stock solution to be added

-

C₂ = Desired final concentration (e.g., 10 µM)

-

V₂ = Final volume of the working solution

-

-

-

Dilution:

-

Add the calculated volume of the DMSO stock solution to the aqueous medium.

-

Important: To avoid precipitation, add the DMSO stock to the aqueous medium while vortexing or mixing. Do not add the aqueous medium to the DMSO stock.

-

Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced toxicity in cellular assays.

-

-

Use Immediately: Use the freshly prepared working solution immediately for your experiments.

Visualizations

Signaling Pathway

Application Notes and Protocols for Ido-IN-12 in Western Blot Analysis of IDO1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, catalyzing the rate-limiting step of tryptophan degradation. Its immunosuppressive functions have implicated it in various pathologies, including cancer, by allowing tumors to evade the immune system. Ido-IN-12 is a potent and selective inhibitor of IDO1, making it a valuable tool for studying the enzyme's role in cellular processes and for validating its potential as a therapeutic target. This document provides detailed protocols for utilizing this compound in the Western blot analysis of IDO1 protein expression, enabling researchers to investigate the effects of IDO1 inhibition in various experimental models.

Data Presentation

The inhibitory effect of this compound on IDO1 activity can be quantified to determine its half-maximal inhibitory concentration (IC50). While the specific IC50 for this compound is detailed in patent WO 2017181849 A1, a representative table of IC50 values for various IDO1 inhibitors is provided below for comparative purposes. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental conditions.

| Inhibitor | Target(s) | IC50 Value | Reference |

| Epacadostat (INCB024360) | IDO1 | 10 nM | [1] |

| Navoximod (GDC-0919) | IDO1 | 75 nM (EC50) | [1] |

| IDO-IN-1 | IDO1 | 59 nM | [1] |

| IDO-IN-2 | IDO1 | 38 nM | [1] |

| Linrodostat (BMS-986205) | IDO1 | 1.7 nM | [1] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating cultured cells with this compound prior to protein extraction for Western blot analysis.

Materials:

-

Mammalian cell line expressing IDO1 (e.g., HeLa, SKOV-3, or IFN-γ-stimulated cells)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

Interferon-gamma (IFN-γ, optional, for inducing IDO1 expression)

-

Phosphate-buffered saline (PBS)

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

-

IDO1 Induction (Optional): To enhance IDO1 expression, treat cells with IFN-γ (e.g., 20-100 ng/mL) for 24-48 hours prior to inhibitor treatment. This step is crucial for cell lines with low basal IDO1 expression.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM) to determine the optimal inhibitory concentration.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

-

-

Incubation: Incubate the cells for the desired treatment period (e.g., 12-24 hours). The optimal incubation time may vary depending on the cell line and experimental goals.

-

Cell Harvesting:

-

After incubation, place the culture vessels on ice.

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

-

Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Proceed to the protein extraction and quantification protocol.

-

Protocol 2: Western Blot Analysis of IDO1

This protocol outlines the steps for detecting IDO1 protein levels by Western blot following cell treatment and lysis.

Materials:

-

Cell lysate containing IDO1 protein

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 10-12%)

-

Electrophoresis running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against IDO1 (refer to manufacturer's datasheet for recommended dilution)

-

Loading control primary antibody (e.g., β-actin, GAPDH, or β-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Western blot imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-